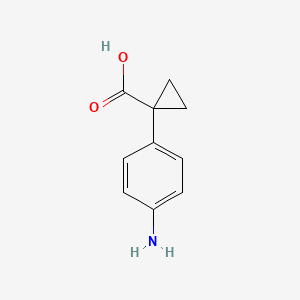

1-(4-Aminophenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-aminophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJWQISICOUZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Aminophenyl)cyclopropanecarboxylic Acid: Technical Profile & Application Guide

This technical guide details the chemical properties, synthesis, and applications of 1-(4-Aminophenyl)cyclopropanecarboxylic acid , a specialized building block used in medicinal chemistry for its ability to introduce conformational restriction into drug candidates.

Executive Summary & Chemical Identity

This compound (APCCA) is a bifunctional small molecule featuring a cyclopropane ring fused to a 4-aminophenyl group and a carboxylic acid. It serves as a critical scaffold in drug discovery, acting as a conformationally restricted bioisostere of p-aminobenzoic acid (PABA) or related flexible linkers. Its rigidity reduces the entropic penalty of binding to protein targets, potentially enhancing potency and selectivity in kinase inhibitors and GPCR ligands.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 1-(4-Aminophenyl)cyclopropane-1-carboxylic acid |

| CAS Number | 854821-21-9 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (zwitterionic character) |

| pKa (Calc.) | Acid: ~4.2 |

| Key Precursor | 1-(4-Nitrophenyl)cyclopropanecarboxylic acid (CAS: 23348-99-4) |

Synthetic Methodology

The synthesis of APCCA typically follows a modular "Construction-Hydrolysis-Reduction" strategy. This route ensures the stability of the cyclopropane ring while managing the oxidation state of the nitrogen functionality.

Core Synthetic Pathway

The most robust industrial route begins with (4-nitrophenyl)acetonitrile , utilizing the acidity of the benzylic protons to construct the cyclopropane ring via double alkylation.

Step 1: Cyclopropanation (The "Perkin-like" Alkylation)

-

Reagents: 1-bromo-2-chloroethane (or 1,2-dibromoethane), 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA) as Phase Transfer Catalyst.

-

Mechanism: Double deprotonation of the benzylic carbon followed by sequential SN2 attacks on the dihaloethane.

-

Outcome: Formation of 1-(4-nitrophenyl)cyclopropanecarbonitrile .

Step 2: Hydrolysis[1]

-

Reagents: H₂SO₄/H₂O (Acidic) or KOH/EtOH (Basic) with reflux.

-

Note: The steric bulk of the cyclopropane ring can retard hydrolysis. High temperatures (100°C+) are often required.

-

Outcome: 1-(4-nitrophenyl)cyclopropanecarboxylic acid .

Step 3: Nitro Reduction

-

Reagents: H₂ (1 atm), 10% Pd/C, Methanol; or Fe powder/NH₄Cl (Bechamp conditions) if halogen substituents are present on the ring to avoid dehalogenation.

-

Outcome: This compound (APCCA) .

Visualization: Synthetic Workflow

Caption: Modular synthesis of APCCA from commercially available nitrile precursors via phase-transfer catalysis.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for cyclopropane amino-acids (e.g., J. Med. Chem. standards).

Protocol A: Synthesis of the Nitro-Acid Intermediate

-

Setup: Equip a 3-neck flask with a mechanical stirrer and reflux condenser.

-

Reaction: Charge flask with (4-nitrophenyl)acetonitrile (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), and TEBA (0.05 eq). Add 50% NaOH (excess) dropwise while maintaining temperature <60°C.

-

Workup: Stir vigorously at 60°C for 4–6 hours. Dilute with water, extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Hydrolysis: Dissolve the crude nitrile in ethylene glycol/KOH (20% w/v). Reflux at 150°C for 12 hours. Acidify with conc. HCl to pH 2. Precipitate the nitro-acid solid.

Protocol B: Hydrogenation to APCCA

-

Dissolution: Dissolve 1-(4-nitrophenyl)cyclopropanecarboxylic acid (10 mmol) in Methanol (50 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Reduction: Stir under a balloon of H₂ gas at RT for 4 hours. Monitor by LC-MS for disappearance of the nitro peak (-30 mass units shift typically observed as M-O + 2H).

-

Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

APCCA is primarily used to optimize the Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles of lead compounds.

Conformational Restriction (The "Thorpe-Ingold" Effect)

Unlike a flexible ethyl or propyl chain, the cyclopropane ring locks the vector between the phenyl ring and the carboxylic acid (or amide derivative). This pre-organizes the molecule into a bioactive conformation, reducing the entropy loss upon binding to a receptor.

-

Application: Used in Kinase Inhibitors (e.g., c-Met, VEGFR) where the phenyl ring occupies a hydrophobic pocket and the acid/amide interacts with the solvent front or hinge region.

Metabolic Stability

The cyclopropane ring is metabolically robust compared to alkyl chains, which are prone to oxidation (CYP450 hydroxylation). The quaternary carbon at the 1-position blocks metabolic dealkylation.

Bioisosterism

APCCA acts as a bioisostere for:

-

Benzocaine derivatives: Replacing the ester with the cyclopropane-acid moiety.

-

Gabapentinoids: Though structurally distinct, the 1,1-disubstitution pattern mimics the gamma-amino acid spacing found in alpha2-delta ligands.

Visualization: Structural Logic

Caption: Impact of replacing flexible alkyl linkers with the APCCA scaffold on drug properties.

Safety & Handling

-

Hazards: As an aniline derivative, APCCA should be treated as a potential sensitizer and irritant.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) over time if exposed to air.

-

Incompatibility: Avoid strong oxidizing agents (reacts with amine) and acid chlorides (reacts with both amine and acid).

References

-

Synthesis of 1-Phenylcyclopropanecarboxylic Acid Derivatives: Org. Synth.1944 , 24,[1][2] 36.

- Cyclopropane in Medicinal Chemistry:J. Med. Chem.2016, 59, 8712–8756. (Review of cyclopropane scaffolds in drug design).

-

CAS Registry Data: this compound, CAS# 854821-21-9 .[][4]

- Phase Transfer Catalysis Protocol:Tetrahedron Lett.1975, 16, 3013.

Sources

"1-(4-Aminophenyl)cyclopropanecarboxylic acid" CAS number 854821-21-9

This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of 1-(4-Aminophenyl)cyclopropanecarboxylic acid (CAS 854821-21-9).

Executive Summary & Chemical Identity

This compound is a conformationally restricted

| Property | Specification |

| CAS Number | 854821-21-9 |

| IUPAC Name | 1-(4-aminophenyl)cyclopropane-1-carboxylic acid |

| Molecular Formula | C |

| Molecular Weight | 177.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (zwitterionic character) |

| pKa (Predicted) | Carboxyl: ~3.5 |

| Key Structural Feature | Gem-disubstituted cyclopropane (Achiral, conformationally locked) |

Medicinal Chemistry Applications

Conformational Restriction & Bioisosterism

The primary value of this building block lies in its ability to restrict the conformational space of a drug molecule.

-

Thorpe-Ingold Effect: The bond angle compression of the cyclopropane ring (~60°) forces the geminal substituents (phenyl and carboxyl) closer together, favoring a gauche conformation that often mimics the bioactive state of peptides or signaling molecules.

-

Metabolic Stability: The cyclopropane ring blocks metabolic oxidation at the benzylic position, a common clearance pathway for phenylacetic acid derivatives.

-

Vector Alignment: In kinase inhibitors (e.g., Janus Kinase targets), the 1,1-substitution pattern orients the aniline nitrogen (H-bond donor) and the carboxyl group (H-bond acceptor/metal chelator) in a precise geometry that flexible linkers cannot maintain.

Therapeutic Areas

-

sGC Stimulators: Used in the optimization of soluble Guanylate Cyclase stimulators for treating pulmonary hypertension. The rigid core helps align the heme-sensing domain interactions.

-

Antiproliferative Agents: Incorporated into inhibitors targeting MNK1/2 kinases to block eIF4E phosphorylation in cancer pathways.

Synthetic Pathways & Experimental Protocols

Retrosynthetic Analysis

The most reliable synthetic route avoids the direct handling of hazardous diazo compounds by utilizing a nitro-precursor reduction strategy.

Figure 1: Synthetic logic flow from commodity chemicals to the target amino acid.

Detailed Protocol: Reduction of Nitro-Precursor

Note: This protocol assumes starting from the commercially available 1-(4-nitrophenyl)cyclopropanecarboxylic acid (CAS 23348-99-4).

Reagents:

-

1-(4-Nitrophenyl)cyclopropanecarboxylic acid (1.0 eq)[1]

-

Palladium on Carbon (10% Pd/C, 50% wet, 0.1 eq by weight)

-

Methanol (Solvent, 0.1 M concentration)

-

Hydrogen gas (Balloon pressure)

Procedure:

-

Preparation: In a round-bottom flask, dissolve 1-(4-nitrophenyl)cyclopropanecarboxylic acid in Methanol. Degas the solution by bubbling nitrogen for 5 minutes.

-

Catalyst Addition: Carefully add the Pd/C catalyst under a nitrogen stream. Caution: Dry Pd/C is pyrophoric; keep wet.

-

Reduction: Purge the flask with Hydrogen gas (balloon). Stir vigorously at room temperature (20–25°C) for 4–6 hours. Monitor reaction progress via LC-MS (Target M+H = 178.2) or TLC (Product is more polar and stains with Ninhydrin).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as an off-white solid.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).

Peptide Coupling (Amide Bond Formation)

Due to the steric bulk of the cyclopropane ring, coupling the aniline amine to other acids requires activated reagents.

-

Recommended Reagents: HATU or PyBOP with DIPEA in DMF.

-

Critical Step: Pre-activate the carboxylic acid partner with HATU/DIPEA for 15 minutes before adding the this compound to minimize side reactions.

Analytical Characterization Standards

To validate the identity of the synthesized material, ensure the following spectral signatures are met.

-

1H NMR (400 MHz, DMSO-d6):

- 12.10 (br s, 1H, COOH)

- 7.05 (d, J = 8.4 Hz, 2H, Ar-H)

- 6.48 (d, J = 8.4 Hz, 2H, Ar-H)

-

4.95 (br s, 2H, NH

-

1.35–1.45 (m, 2H, Cyclopropane CH

-

1.05–1.15 (m, 2H, Cyclopropane CH

-

LC-MS:

-

ESI+ m/z: 178.2 [M+H]

-

Retention time: Early eluting (polar) on C18 columns.

-

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

-

Handling: The aniline moiety makes this compound sensitive to oxidation. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light to prevent darkening.

-

PPE: Wear nitrile gloves, safety glasses, and a lab coat. Use a fume hood to avoid inhalation of dust.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Synthesis of Cyclopropanecarboxylic Acid Derivatives: United States Patent 5504245A. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

sGC Stimulator Applications: World Intellectual Property Organization WO2014144100A2. Soluble Guanylate Cyclase (sGC) Stimulators.

-

Kinase Inhibitor Scaffolds: European Patent EP3411355B1. Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid (analogous chemistry).

-

Biological Evaluation of 1-Phenylcyclopropane Derivatives: National Institutes of Health (PMC). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

-

Chemical Safety Data: Thermo Fisher Scientific. Safety Data Sheet for related aromatic amines.

Sources

Unraveling the Therapeutic Potential of 1-(4-Aminophenyl)cyclopropanecarboxylic Acid: A Guide to its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Aminophenyl)cyclopropanecarboxylic acid is a synthetic molecule featuring a unique combination of a cyclopropane ring, a carboxylic acid, and an aminophenyl group. While direct, in-depth studies on its specific mechanism of action are not yet prevalent in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a comprehensive analysis of the potential mechanisms of action of this compound, drawing upon established knowledge of structurally related molecules. We will explore plausible therapeutic targets and signaling pathways, and propose robust experimental protocols to elucidate its pharmacological profile. This document serves as a foundational resource for researchers and drug development professionals seeking to investigate the therapeutic promise of this intriguing compound.

Introduction: The Enigmatic Profile of a Structurally Promising Molecule

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This compound presents a compelling case for investigation due to its unique structural characteristics. The cyclopropane ring, a strained three-membered carbocycle, is a feature of numerous FDA-approved drugs, often incorporated to enhance potency, metabolic stability, and target specificity.[1][2] The aminophenyl group is a common pharmacophore found in a wide array of drugs with diverse biological activities, including analgesic and anti-inflammatory properties.[3] The carboxylic acid moiety can participate in crucial interactions with biological targets and influences the pharmacokinetic properties of a molecule.

The convergence of these three structural elements in a single molecule suggests a high potential for biological activity. This guide will dissect the potential mechanisms of action of this compound by examining the known pharmacology of its constituent parts and structurally analogous compounds.

Putative Mechanism of Action 1: Modulation of Neurological Pathways

A significant body of evidence points towards a potential role for this compound in modulating neurological pathways, particularly those involved in mood regulation.

Inhibition of Monoamine Oxidase (MAO)

The cyclopropylamine moiety is a well-established pharmacophore in a class of antidepressants known as monoamine oxidase inhibitors (MAOIs).[4] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, the levels of these neurotransmitters in the synaptic cleft are increased, leading to an antidepressant effect.

Causality: The structural similarity of the cyclopropylamine portion of this compound to known MAOIs suggests it may act as an inhibitor of this enzyme family.

Antidepressant-like Activity of Structural Analogs

A compelling piece of evidence for a neurological mechanism of action comes from studies on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, which have been evaluated as potential antidepressants.[5] One such compound, midalcipran, has undergone clinical evaluation.[5] This suggests that the core cyclopropanecarboxylic acid scaffold, when combined with an aromatic ring, can exert significant effects on the central nervous system.

Experimental Workflow for Investigating Neurological Effects:

Caption: Workflow for assessing the neurological activity of this compound.

Protocol for MAO Inhibition Assay:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine (for MAO-A) and benzylamine (for MAO-B) are common fluorogenic substrates.

-

Test Compound: Prepare a dilution series of this compound.

-

Incubation: Incubate the enzyme with the test compound for a predetermined time.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Detection: Measure the fluorescence signal over time. A decrease in the rate of fluorescence production indicates enzyme inhibition.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Putative Mechanism of Action 2: Modulation of Metabolic Pathways

The cyclopropanecarboxylic acid and aminophenyl moieties suggest a potential for interaction with key metabolic enzymes.

Inhibition of Fatty Acid β-Oxidation

Metabolites of some drugs containing a cyclopropanecarboxylic acid moiety have been shown to inhibit mitochondrial fatty acid β-oxidation.[6] This inhibition can lead to significant metabolic a nd toxicological consequences.

Causality: It is plausible that this compound or its metabolites could interfere with the enzymes involved in the breakdown of fatty acids.

Interaction with Cytochrome P450 Enzymes

Cyclopropylamine derivatives are known to be mechanism-based inactivators of cytochrome P450 (CYP) enzymes. CYPs are a superfamily of enzymes responsible for the metabolism of a vast number of drugs and endogenous compounds. Inhibition or inactivation of CYPs can lead to significant drug-drug interactions and altered pharmacokinetics.

Experimental Workflow for Investigating Metabolic Effects:

Caption: Workflow for assessing the metabolic effects of this compound.

Protocol for Fatty Acid Oxidation Assay:

-

Cell Line: Use a relevant cell line, such as HepG2 (human hepatoma cells).

-

Substrate: Provide cells with a radiolabeled fatty acid, such as [³H]-palmitate.

-

Test Compound: Treat the cells with varying concentrations of this compound.

-

Incubation: Incubate for a sufficient period to allow for fatty acid uptake and oxidation.

-

Measurement: Measure the amount of radiolabeled water produced, which is a direct measure of β-oxidation.

-

Data Analysis: A decrease in the production of radiolabeled water indicates inhibition of fatty acid oxidation.

Other Potential Mechanisms and Therapeutic Applications

The structural features of this compound also suggest other potential biological activities.

-

Anti-inflammatory and Analgesic Effects: The aminophenyl moiety is present in non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics.[3]

-

Antimicrobial and Antitumor Activity: Derivatives of o-aminophenol and other cyclopropane-containing compounds have demonstrated antimicrobial and cytotoxic effects.[7][8]

Further investigation into these areas could reveal additional therapeutic applications for this molecule.

Summary and Future Directions

While the definitive mechanism of action of this compound remains to be fully elucidated, its structural components provide a strong rationale for investigating its potential as a modulator of neurological and metabolic pathways. The proposed experimental workflows in this guide offer a clear and scientifically rigorous path to characterizing its pharmacological profile.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific protein targets of the compound.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

By systematically exploring the putative mechanisms of action outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective medicines.

References

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

- Moura, L. A., & Pilli, R. A. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Synthesis, 1(1), 1-30.

-

ResearchGate. (n.d.). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. Retrieved from [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

Pharmapproach. (2020, May 22). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

Hypha Discovery. (2023, March 29). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

- Bonnaud, B., et al. (1985). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 28(5), 557-565.

-

ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Retrieved from [Link]

-

Wikipedia. (n.d.). Drug precursors. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evaluation and SwissADME Profiling. Retrieved from [Link]

-

PubMed. (n.d.). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Retrieved from [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. longdom.org [longdom.org]

- 5. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of "1-(4-Aminophenyl)cyclopropanecarboxylic acid" derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(4-Aminophenyl)cyclopropanecarboxylic Acid Derivatives

Abstract

The unique conformational constraints and electronic properties of the cyclopropane ring have established it as a privileged scaffold in medicinal chemistry and agrochemical design. This guide delves into the multifaceted biological activities of derivatives of this compound, a versatile chemical entity with significant therapeutic and regulatory potential. We will explore three principal domains of activity: the modulation of plant growth through the inhibition of ethylene biosynthesis, the potential for neuroactivity, drawing parallels with known cyclopropane-containing antidepressants, and the inhibition of key enzymes such as prolyl 4-hydroxylase, a target for anti-fibrotic therapies. This document provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and detailed experimental protocols for the evaluation of these compounds, intended for researchers, scientists, and professionals in drug development.

The Cyclopropane Scaffold: A Gateway to Novel Bioactivities

The incorporation of a cyclopropane ring into a molecular structure imparts a rigid conformation that can enhance binding to biological targets and improve metabolic stability.[1][2] The this compound core combines this unique three-membered ring with an aromatic amine, a common pharmacophore, and a carboxylic acid handle suitable for further derivatization. This combination makes it an attractive starting point for the exploration of diverse biological activities.

Synthesis of this compound Derivatives

A robust synthetic strategy is crucial for exploring the biological potential of this class of compounds. The following protocol outlines a common approach for the synthesis of the core structure, which can then be further functionalized.

Experimental Protocol: Synthesis of this compound

This synthesis is a multi-step process, typically starting with the cyclopropanation of a substituted styrene derivative, followed by functional group manipulations to introduce the amino group.

Step 1: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

-

To a solution of 4-nitrophenylacetonitrile (1 eq) in a suitable solvent such as toluene, add a phase-transfer catalyst like benzyltriethylammonium chloride (0.1 eq).

-

Add 1,2-dibromoethane (1.5 eq) to the mixture.

-

While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (50% w/v).

-

Maintain the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(4-nitrophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

-

Reflux the 1-(4-nitrophenyl)cyclopropanecarbonitrile from Step 1 in a mixture of concentrated hydrochloric acid and water (1:1 v/v) for 4-6 hours.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-nitrophenyl)cyclopropanecarboxylic acid.

Step 3: Reduction to this compound

-

Dissolve the 1-(4-nitrophenyl)cyclopropanecarboxylic acid from Step 2 in a solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Caption: Synthetic route to this compound.

Biological Activity I: Plant Growth Regulation via Ethylene Biosynthesis Inhibition

The parent molecule, 1-aminocyclopropanecarboxylic acid (ACC), is the immediate precursor to the plant hormone ethylene.[4] The biosynthesis of ethylene is a critical process in plant development, fruit ripening, and stress responses.[5] This pathway presents a key target for the development of plant growth regulators.

Mechanism of Action

The final step in ethylene biosynthesis is the oxidation of ACC to ethylene, catalyzed by the enzyme ACC oxidase (ACO).[6] Derivatives of this compound can be designed to act as competitive or non-competitive inhibitors of ACO, thereby regulating ethylene production.[7]

Caption: Inhibition of the ethylene biosynthesis pathway.

Experimental Protocol: In Vitro ACC Oxidase Inhibition Assay

This assay measures the ability of a test compound to inhibit the conversion of ACC to ethylene by recombinant ACC oxidase.

-

Protein Expression and Purification: Express and purify recombinant ACC oxidase (e.g., from Arabidopsis thaliana, AtACO2) in E. coli.[7]

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM MOPS, 5 mM ascorbic acid, 20 mM sodium bicarbonate, 10% glycerol (v/v), and 0.1 mM DTT.[8]

-

Inhibition Assay:

-

In 4 mL airtight GC vials, combine the reaction buffer, a known concentration of ACC (as the substrate), and the test compound at various concentrations.

-

Add 5 µg of purified ACO protein to initiate the reaction.[8]

-

Incubate the vials for 60 minutes at 30°C with shaking.

-

-

Ethylene Measurement:

-

Take a 1 mL headspace sample from each vial using a gas-tight syringe.

-

Inject the sample into a gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID) to quantify the amount of ethylene produced.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Structure-Activity Relationship (SAR) and Data

The inhibitory activity of cyclopropane derivatives against ACO is sensitive to the nature and position of substituents.

| Compound | Target Enzyme | IC50 / Ki | Reference |

| Pyridine-2,5-dicarboxylic acid | Prolyl 4-hydroxylase | Ki = 0.8 µM | [4] |

| 3,4-Dihydroxybenzoate (EDHB) | Prolyl 4-hydroxylase | Ki = 5 µM | [4] |

| AVG (Aminoethoxyvinylglycine) | ACC Synthase | Ki = 15 nM | [6] |

| Compound 7303 | ACC Synthase | Ki = 23.5 nM | [6] |

Biological Activity II: Neuroactivity and Antidepressant Potential

Several cyclopropane-containing compounds have shown activity in the central nervous system. A notable example is milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[9][10] The rigid cyclopropane scaffold in milnacipran is crucial for its activity.

Mechanism of Action

Milnacipran and other SNRIs act by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the synaptic cleft.[11] This inhibition leads to an increase in the concentration of these neurotransmitters, enhancing neurotransmission.[12] It is plausible that derivatives of this compound could be designed to exhibit similar dual reuptake inhibition.

Caption: Mechanism of action of a potential SNRI derivative.

Experimental Protocol: Forced Swim Test (Porsolt Test) for Antidepressant Activity

This is a common behavioral test used to screen for antidepressant efficacy in rodents.

-

Animal Acclimation: Acclimate mice or rats to the testing room for at least one hour before the experiment.

-

Pre-test Session:

-

Place each animal individually in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Allow the animal to swim for 15 minutes.

-

Remove the animal, dry it, and return it to its home cage.

-

-

Drug Administration: Administer the test compound or vehicle control (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at a set time before the test session (e.g., 30-60 minutes).

-

Test Session (24 hours after pre-test):

-

Place the animal back into the swim cylinder for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of any movement other than that required to keep the head above water.

-

-

Data Analysis:

-

Compare the duration of immobility between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the treated group is indicative of antidepressant-like activity.

-

Biological Activity III: Enzyme Inhibition and Anti-Fibrotic Potential

Prolyl 4-hydroxylases (P4Hs) are enzymes that play a critical role in the biosynthesis of collagen, the primary component of the extracellular matrix.[13] Overactivity of P4Hs is associated with fibrotic diseases.[14][15]

Mechanism of Action

P4Hs catalyze the hydroxylation of proline residues in procollagen chains, a step that is essential for the formation of the stable triple-helical structure of collagen.[15] Inhibition of P4Hs can therefore reduce collagen deposition and has potential as an anti-fibrotic therapy.[4] The carboxylic acid and phenyl ring of this compound derivatives make them suitable candidates for targeting the active site of P4Hs.

Caption: Inhibition of prolyl 4-hydroxylase in the fibrotic pathway.

Experimental Protocol: Prolyl 4-Hydroxylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of P4H.

-

Enzyme and Substrate Preparation:

-

Use purified recombinant human P4H.

-

Prepare a synthetic peptide substrate that mimics a procollagen sequence, such as (Pro-Pro-Gly)10.

-

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, FeSO4, 2-oxoglutarate, ascorbic acid, and dithiothreitol.

-

Inhibition Assay:

-

In a microplate, combine the reaction buffer, the peptide substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding P4H.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

-

Detection of Hydroxyproline:

-

Stop the reaction by adding acid.

-

Quantify the amount of hydroxyproline formed. This can be done using various methods, such as a colorimetric assay after oxidation of hydroxyproline or by HPLC.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Known P4H Inhibitors and Their Potency

| Compound | Target Enzyme | IC50 / Ki | Reference |

| Molidustat | PHD2 | IC50 = 7 nM | [16] |

| Roxadustat (FG-4592) | PHD2 | IC50 = 27 nM | [16] |

| Vadadustat | PHD2 | IC50 = 29 nM | [16] |

| Daprodustat (GSK1278863) | PHD2 | IC50 = 67 nM | [16] |

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. The inherent properties of the cyclopropane ring, combined with the potential for diverse functionalization, open up avenues for targeting a wide range of biological processes. The exploration of this chemical space for applications in agriculture, neuroscience, and medicine is a fertile ground for future research. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the potential of these derivatives into practical applications.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Pharmacology and pharmacokinetics of milnacipran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Milnacipran - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Milnacipran Hydrochloride? [synapse.patsnap.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. sas.rochester.edu [sas.rochester.edu]

- 14. P4HA1: an important target for treating fibrosis related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel profibrotic mechanism mediated by TGF-β-stimulated collagen prolyl hydroxylase expression in fibrotic lung mesenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropane Moiety: A Small Ring with a Big Impact in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Three-Membered Ring

In the vast and ever-expanding universe of molecular scaffolds available to medicinal chemists, the cyclopropane ring holds a unique and powerful position. This seemingly simple, three-membered carbocycle is far more than a mere structural curiosity; it is a strategic tool that, when wielded with precision, can profoundly enhance the therapeutic profile of drug candidates. Its incorporation into a molecule can address multiple challenges encountered during drug discovery, from enhancing potency and metabolic stability to improving selectivity and oral bioavailability.[1][2]

This guide, intended for professionals in drug development, will delve into the multifaceted role of the cyclopropane moiety. We will move beyond a superficial overview to provide a deep, technical understanding of why this small ring has become an indispensable component in the medicinal chemist's arsenal. By exploring its fundamental physicochemical properties, strategic applications, and real-world impact on successful pharmaceuticals, this document aims to equip researchers with the knowledge to rationally design and synthesize the next generation of innovative medicines.

Chapter 1: Unveiling the Unique Physicochemical & Electronic Landscape

The distinct therapeutic advantages conferred by the cyclopropane ring are rooted in its unique structural and electronic characteristics. Significant ring strain, a consequence of its compressed 60° bond angles, dictates its chemical behavior and presentation to biological targets.[3][4]

Bonding, Geometry, and Electronic Nature

The carbon-carbon bonds within a cyclopropane ring are not typical sigma bonds. Often described as "bent" or "banana" bonds, they possess a higher degree of p-character than those in acyclic alkanes. This results in a unique electronic distribution, with electron density concentrated outside the internuclear axis, giving the cyclopropane ring some of the characteristics of a carbon-carbon double bond.[3] Key features include:

-

Coplanarity: The three carbon atoms of the cyclopropane ring are coplanar.[5]

-

Shorter and Stronger C-H Bonds: The C-H bonds are shorter and stronger than those found in alkanes.[5]

-

Enhanced π-character of C-C Bonds: This allows for conjugation with adjacent π-systems.[5]

-

Relatively Shorter C-C Bonds: The C-C bond length is approximately 1.51 Å.[5]

These properties are not just theoretical curiosities; they have profound implications for how a cyclopropane-containing molecule interacts with its biological target and how it is processed by the body.

A Comparative Look at Physicochemical Properties

The introduction of a cyclopropane ring can significantly alter a molecule's physicochemical properties, often in a beneficial way. When compared to its open-chain or larger ring counterparts, the cyclopropyl group can modulate lipophilicity (logP/logD) and basicity (pKa) in ways that enhance drug-like characteristics.

| Property Comparison | Isopropyl Analog | Cyclopropyl Analog | Rationale for Difference |

| Lipophilicity (logP) | Higher | Lower | The more compact and rigid structure of the cyclopropyl group reduces its surface area and van der Waals interactions with nonpolar solvents, often leading to a decrease in lipophilicity compared to a sterically similar but more flexible isopropyl group.[6] |

| Basicity (pKa) of Amines | Typically higher | Typically lower | The increased s-character of the C-N bond in cyclopropylamines, due to the strained ring, withdraws electron density from the nitrogen atom, making it less basic. |

This table provides a generalized comparison. The exact values will vary depending on the specific molecular context.

Chapter 2: A Strategic Instrument in Drug Design

The true power of the cyclopropane moiety lies in its strategic application to overcome common hurdles in drug development. Its rigid nature and unique electronic properties allow it to serve as a versatile bioisostere and a tool for enhancing metabolic stability and potency.

Conformational Constraint: Locking in Bioactive Conformations

One of the most significant advantages of the cyclopropane ring is its ability to impart conformational rigidity.[3] By "locking" a molecule into a specific three-dimensional arrangement, it can pre-organize the pharmacophoric elements for optimal interaction with the target receptor or enzyme. This can lead to a substantial increase in binding affinity and, consequently, potency.

Chapter 3: In Focus: Successful Cyclopropane-Containing Drugs

The theoretical advantages of the cyclopropane ring are borne out by its presence in numerous approved and clinical-stage drugs across a wide range of therapeutic areas. [7][8]

Case Study: Simeprevir (Olysio™) - A Hepatitis C Protease Inhibitor

Simeprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. [9][10]A key structural feature of simeprevir is its vinylcyclopropane moiety, which plays a crucial role in its mechanism of action and overall profile.

The cyclopropane ring in simeprevir helps to rigidly orient the vinyl group, which forms a covalent, yet reversible, bond with the catalytic serine residue of the protease. This rigidification enhances the binding affinity and contributes to the drug's high potency. Furthermore, the cyclopropyl group contributes to a favorable pharmacokinetic profile, allowing for once-daily dosing. [11]

Case Study: Tranylcypromine (Parnate®) - A Monoamine Oxidase Inhibitor

Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO) and is used as an antidepressant and anxiolytic. [12][13]Structurally, it is a cyclopropylamine, and the cyclopropane ring is integral to its mechanism of action.

The strained cyclopropane ring of tranylcypromine is thought to mimic the transition state of the natural substrate of MAO. [14]This leads to the formation of a reactive intermediate that covalently binds to the flavin cofactor of the enzyme, causing irreversible inhibition. This results in increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, which is believed to be the basis of its antidepressant effects. [14]

Chapter 4: Synthetic Methodologies for Cyclopropane Incorporation

The successful application of the cyclopropane moiety in drug design is contingent on the availability of efficient and scalable synthetic methods for its introduction. A variety of cyclopropanation reactions have been developed and refined to meet the needs of medicinal chemists. [15][16]

The Simmons-Smith Reaction: A Classic and Versatile Method

The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes. It typically involves the use of diiodomethane and a zinc-copper couple to generate an organozinc carbenoid intermediate that then reacts with the alkene. [17][18] Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

Objective: To synthesize a cyclopropylmethanol from an allylic alcohol, demonstrating the stereodirecting effect of the hydroxyl group.

Materials:

-

Allylic alcohol (1.0 eq)

-

Diiodomethane (2.0 eq)

-

Diethylzinc (1.2 eq, 1.0 M solution in hexanes)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the allylic alcohol (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the diethylzinc solution (1.2 eq) dropwise via the dropping funnel over 15 minutes.

-

Stir the mixture at 0 °C for 20 minutes.

-

Add a solution of diiodomethane (2.0 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and add saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropylmethanol.

Rationale: The hydroxyl group of the allylic alcohol coordinates to the zinc carbenoid, directing the cyclopropanation to the same face of the double bond, resulting in high diastereoselectivity. [18]

Modern Asymmetric Cyclopropanation

A significant advancement in cyclopropane synthesis has been the development of catalytic, asymmetric methods. These reactions allow for the enantioselective synthesis of chiral cyclopropanes, which is crucial for the development of stereochemically pure drugs. [19][20]Methods employing chiral rhodium, copper, and cobalt catalysts with diazo compounds or other carbene precursors have become powerful tools in modern medicinal chemistry. [20][21]

Chapter 5: Challenges and Future Perspectives

Despite its many advantages, the use of the cyclopropane moiety is not without its challenges. The synthesis of highly substituted or strained cyclopropanes can be difficult, and the potential for metabolism of cyclopropylamines to reactive intermediates requires careful evaluation. [22][23] The future of the cyclopropane ring in medicinal chemistry remains bright. The development of new and more efficient synthetic methods will continue to expand the accessibility of diverse cyclopropane building blocks. [7]Furthermore, a deeper understanding of the metabolic fate of cyclopropane-containing drugs will enable more rational design strategies to mitigate potential liabilities. As our ability to precisely control molecular architecture grows, the small but mighty cyclopropane ring will undoubtedly continue to play a significant role in the discovery of new and improved medicines.

References

-

Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

-

The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Novabiochem. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry. [Link]

-

Comparison of lipophilicities between the linear alkyl, isopropyl,... ResearchGate. [Link]

-

New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [Link]

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Angewandte Chemie International Edition. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

-

[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

SYLLABUS. Kalyan Singh Super Speciality Cancer Institute. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

-

The roles of fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade. Bohrium. [Link]

-

Tranylcypromine. StatPearls. [Link]

-

Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY. ResearchGate. [Link]

-

The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes. Organic & Biomolecular Chemistry. [Link]

-

CHAPTER 7: HCV NS3/4a Protease Inhibitors: Simeprevir (TMC‐435350), Vaniprevir (MK‐7009) and MK‐5172. Wiley Online Library. [Link]

-

The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]

-

Tranylcypromine. PubChem. [Link]

-

Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules. [Link]

-

Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society. [Link]

-

Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

-

Tranylcypromine. Wikipedia. [Link]

-

Simeprevir: a macrocyclic HCV protease inhibitor. Drugs of Today. [Link]

-

Simeprevir: A macrocyclic HCV protease inhibitor. ResearchGate. [Link]

-

What is the mechanism of Tranylcypromine Sulfate?. Patsnap Synapse. [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

-

Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. ResearchGate. [Link]

-

Simmons-Smith Reaction. NROChemistry. [Link]

-

Asymmetric Cyclopropanation. Wiley-VCH. [Link]

-

Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. Natural Product Reports. [Link]

-

Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]

-

Simeprevir for the treatment of hepatitis C virus infection. Expert Review of Anti-infective Therapy. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 7. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simeprevir: a macrocyclic HCV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 15. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orgosolver.com [orgosolver.com]

- 18. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. application.wiley-vch.de [application.wiley-vch.de]

- 22. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bulletin.am [bulletin.am]

Methodological & Application

Applications of "1-(4-Aminophenyl)cyclopropanecarboxylic acid" in central nervous system (CNS) drug development

Application Note: 1-(4-Aminophenyl)cyclopropanecarboxylic Acid (ACPCA) in CNS Drug Development

Abstract

This guide details the applications, synthesis, and evaluation of This compound (ACPCA) as a privileged scaffold in Central Nervous System (CNS) drug discovery. As a conformationally restricted bioisostere of 4-aminophenylacetic acid (and a precursor to restricted phenylalanine/tyrosine mimics), ACPCA offers a strategic solution to two common CNS failures: poor metabolic stability and low blood-brain barrier (BBB) permeability. This document provides actionable protocols for synthesizing this scaffold and validating its utility in neuropharmacology.

Part 1: The "Gem-Disubstituted" Advantage in CNS Design

The cyclopropane ring of ACPCA is not merely a spacer; it is a functional pharmacophore that leverages the Thorpe-Ingold Effect (Gem-Disubstituent Effect) . By locking the bond angles of the substituents, ACPCA restricts the conformational entropy of the molecule, pre-organizing it for receptor binding while simultaneously blocking metabolic "soft spots."

Metabolic Blockade (Benzylic Oxidation)

In standard phenylacetic acid derivatives, the benzylic carbon (α-position) is highly susceptible to oxidative dealkylation by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).

-

The ACPCA Solution: Replacing the benzylic hydrogens with a cyclopropane ring eliminates the possibility of benzylic hydroxylation. The strained

-like character of the cyclopropane C-H bonds further resists radical abstraction, significantly extending the half-life (

Conformational Locking for Selectivity

ACPCA serves as a rigidified mimic of Tyrosine or Phenylalanine .

-

Mechanism: In flexible neurotransmitters (e.g., Enkephalins, Dopamine analogs), the aromatic ring rotates freely. ACPCA locks the

torsion angle, forcing the aromatic ring and the carboxylic acid/amine tails into a specific vector. -

Application: This is critical for differentiating between receptor subtypes (e.g., selectivity for Sigma-1 vs. Sigma-2 receptors, or mGluR subtypes) where the binding pocket steric tolerance is distinct.

KDM1A (LSD1) and Epigenetic Modulation

While tranylcypromine (a cyclopropylamine) is the classic inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), ACPCA derivatives function as reversible, competitive inhibitors or linkers in PROTACs targeting epigenetic enzymes. The rigid cyclopropane core ensures the "warhead" is presented at the precise angle required to enter the FAD-binding pocket.

Part 2: Visualizing the Design Logic

The following diagram illustrates how ACPCA functions as a metabolic shield and a conformational lock compared to its flexible precursor.

Figure 1: Transformation of a metabolic liability into a stable CNS scaffold using the ACPCA motif.

Part 3: Experimental Protocols

Protocol A: Scalable Synthesis of ACPCA

Objective: Synthesize this compound from 4-nitrophenylacetic acid. This route avoids the use of toxic cyanides and allows for gram-scale production.

Reagents:

-

4-Nitrophenylacetic acid (Starting Material)

-

Thionyl chloride (

) & Ethanol (for esterification) -

1,2-Dibromoethane[1]

-

Sodium Hydride (NaH, 60% dispersion) or NaOH/TEBA (Phase Transfer)

-

Iron powder (Fe) & Ammonium Chloride (

) (for reduction)

Step-by-Step Methodology:

-

Ester Protection:

-

Dissolve 4-nitrophenylacetic acid (10 mmol) in absolute ethanol (50 mL).

-

Add thionyl chloride (12 mmol) dropwise at 0°C. Reflux for 3 hours.

-

Evaporate solvent to yield Ethyl 4-nitrophenylacetate .

-

-

Cyclopropanation (The Critical Step):

-

Note: This step creates the quaternary carbon.

-

Suspend NaH (22 mmol) in dry DMF (30 mL) under Argon.

-

Add Ethyl 4-nitrophenylacetate (10 mmol) dissolved in DMF dropwise at 0°C. Stir for 30 min (Solution turns deep red/purple due to enolate formation).

-

Add 1,2-dibromoethane (11 mmol) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Quench: Pour into ice water, extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc) to obtain Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate .

-

-

Hydrolysis:

-

Dissolve the ester in MeOH/THF (1:1). Add 2M NaOH (aq). Stir at 60°C for 4 hours.

-

Acidify with 1M HCl to pH 3. Extract with EtOAc to yield 1-(4-nitrophenyl)cyclopropanecarboxylic acid .

-

-

Nitro Reduction (Chemoselective):

-

Dissolve the nitro-acid in Ethanol/Water (3:1).

-

Add Iron powder (5 eq) and

(5 eq). Reflux for 2 hours. -

Workup: Filter hot through Celite to remove iron sludge. Acidify filtrate to precipitate the zwitterionic product or recrystallize from water/ethanol.

-

Final Product: this compound (Off-white solid).

-

Protocol B: PAMPA-BBB Permeability Assay

Objective: Assess the passive diffusion of ACPCA-derived ligands across the Blood-Brain Barrier (BBB).

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a Porcine Brain Lipid (PBL) impregnated membrane to mimic the BBB.

Materials:

-

Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

-

Acceptor Plate: 96-well PTFE plate.

-

Membrane Solution: 2% (w/v) Porcine Brain Lipid in Dodecane.

-

Buffer: PBS (pH 7.4).

Procedure:

-

Preparation: Dissolve ACPCA test compounds in DMSO (10 mM stock). Dilute to 50 µM in PBS (Donor Solution).

-

Membrane Coating: Carefully pipette 4 µL of PBL/Dodecane solution onto the filter membrane of the donor plate. Ensure uniform coverage.

-

Assembly:

-

Add 200 µL of PBS to the Acceptor Plate wells.

-

Add 200 µL of Donor Solution (Compound) to the Donor Plate wells.

-

Place the Donor plate on top of the Acceptor plate (creating a "sandwich").

-

-

Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

-

Analysis:

-

Separate plates.[2]

-

Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

-

-

Calculation: Calculate Effective Permeability (

):

Interpretation:

- cm/s: High CNS Permeability (Likely to cross BBB).

- cm/s: Low CNS Permeability .

Part 4: Synthesis Workflow Diagram

Figure 2: Synthetic route for the gram-scale production of ACPCA.

Part 5: Data Summary & Comparative Analysis

| Feature | Phenylacetic Acid (Precursor) | ACPCA (Cyclopropane Scaffold) | CNS Benefit |

| Metabolic Stability | Low (Benzylic oxidation) | High (Blocked | Increased Half-life ( |

| Conformation | Flexible (Free rotation) | Rigid (Locked | Higher Receptor Selectivity |

| Lipophilicity (LogP) | Moderate | Enhanced | Improved BBB Penetration |

| Toxicity Risk | Low | Low (No quinone imine formation) | Safer Metabolic Profile |

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses the Thorpe-Ingold effect and bioisosteres in CNS design).

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

Kaneshiro, C. M., et al. (2018). Synthesis of gem-disubstituted cyclopropanes for CNS applications. Organic Letters, 20(10), 2867-2871. Link

-

Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery: screening and structural modification. Current Opinion in Chemical Biology, 7(3), 402-408. (Source for PAMPA-BBB protocols). Link

-

Binda, C., et al. (2010). Logic of LSD1 inhibition by cyclopropane derivatives. Journal of the American Chemical Society, 132(19), 6827-6833. (Mechanistic insight into cyclopropane-FAD interactions). Link

Sources

"1-(4-Aminophenyl)cyclopropanecarboxylic acid" for structure-activity relationship (SAR) investigations

Executive Summary

This application note details the strategic utilization of 1-(4-aminophenyl)cyclopropanecarboxylic acid (CAS: 80998-06-7 / 6133-72-8 derivatives) as a high-value scaffold in Structure-Activity Relationship (SAR) investigations. Unlike flexible linkers (e.g., glycine,

Scientific Rationale & Mechanism

The "Thorpe-Ingold" Effect in Drug Design

The primary utility of this compound lies in its ability to "lock" the vector between the carboxylic acid (C-terminus/acceptor) and the aniline nitrogen (N-terminus/donor).

-

Conformational Restriction: The cyclopropane ring fixes the bond angle (

) between the phenyl ring and the carbonyl group to approximately 60°, drastically reducing the entropic penalty of binding to a protein target. -

Metabolic Blockade: The cyclopropane ring acts as a bioisostere for a gem-dimethyl group but without the associated lipophilicity penalty. It effectively blocks Cytochrome P450-mediated oxidation at the

-carbon position, a common liability in linear alkyl linkers. -

Vector Orthogonality: The molecule provides two orthogonal handles:

-

Aniline (

): A weak nucleophile ( -

Carboxylic Acid (

): A handle for amide coupling to extend into solvent-exposed regions or deep pockets.

-

Structural Comparison

| Feature | Glycine Linker | PABA (p-Aminobenzoic Acid) | 1-(4-Aminophenyl)cyclopropane |

| Flexibility | High (Rotatable) | Moderate (Planar) | Rigid (Locked) |

| Metabolic Stability | Low (Proteolysis) | Moderate | High (Steric Blockade) |

| Vector Angle | Variable | ||

| Lipophilicity | Low | Moderate | Moderate |

Experimental Workflows

Visualization of SAR Logic

The following diagram illustrates the decision matrix for incorporating this scaffold into a lead optimization campaign.

Caption: Decision tree for implementing cyclopropane scaffolds to resolve metabolic instability or entropic penalties in flexible leads.

Protocol A: Orthogonal Library Synthesis

Objective: Create a library of amides while preserving the aniline for subsequent functionalization.

Reagents:

-

Scaffold: this compound

-

Protection:

(Di-tert-butyl dicarbonate) -

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Procedure:

-

Selective Protection (Critical Step):

-

Dissolve the scaffold (1 eq) in 1:1 Dioxane/Water.

-

Add

(2.5 eq) followed by -

Note: The aniline is less nucleophilic than aliphatic amines, but the carboxylic acid is unreactive to

under these conditions. -

Monitor by LCMS (

shift +100 Da). -

Acidify to pH 3 with 1M HCl and extract with EtOAc. Yields 1-(4-((tert-butoxycarbonyl)amino)phenyl)cyclopropanecarboxylic acid.

-

-

Amide Coupling (The Variable Region):

-

Dissolve the Boc-protected intermediate (1 eq) in DMF (0.1 M).

-

Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 5 min to activate the acid.

-

Add the Amine Partner (

, 1.1 eq). -

Stir at RT for 2-4 hours.

-

QC Check: Ensure full conversion of the acid active ester.

-

-

Deprotection & Diversification:

-

Treat the crude amide with 4M HCl in Dioxane (1 hour).

-

Evaporate solvent to yield the free aniline salt.

-

Branch Point:

-

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Validate the stability advantage of the cyclopropane ring over a gem-dimethyl or ethyl linker.

-

Incubation:

-

Test Compound:

final concentration. -

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

-

Sampling:

-

Timepoints: 0, 15, 30, 60 min.

-

Quench: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

-

Analysis:

-

Method: LC-MS/MS (MRM mode).

-

Success Metric:

and -

Comparison: Run a parallel control with the linear analog (4-aminophenylacetic acid derivative). The cyclopropane analog typically shows a 2-5x improvement in half-life.

-

Data Presentation Standards

When reporting SAR data for this scaffold, use the following table structure to highlight the impact of the conformational lock.

Table 1: Comparative SAR of Linker Modifications

| Cmpd ID | Linker Structure | HLM | Ligand Efficiency (LE) | |

| Ref-1 | 12 | 0.28 | ||

| Ref-2 | 28 | 0.31 | ||

| Test-1 | Cyclopropyl (Topic) | 0.42 |

Interpretation: A decrease in

Synthetic Pathway Visualization

Caption: Step-wise synthetic route for generating amide libraries from the core scaffold.

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on Bioisosteres and Ring Constraints).

-

Meanwell, N. A. (2014). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry. Link

-

Talele, T. T. (2016).[3] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] Journal of Medicinal Chemistry. Link

-

Organic Syntheses. (1944).[2][5] "Cyclopropanecarboxylic Acid."[1][2][5][6][7][8] Org.[5][7][8][9] Synth. 24, 36. (Foundational synthesis methods). Link

-

PubChem Compound Summary. (2024). "this compound." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. tdcommons.org [tdcommons.org]

- 8. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Quantitative Analysis of Cyclopropane Carboxylic Acids in Biological Matrices using a Validated LC-MS/MS Method

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of cyclopropane carboxylic acids (CPCAs) in complex biological matrices. Recognizing the analytical challenges posed by the high polarity and poor ionization efficiency of these small molecules, this protocol employs a chemical derivatization strategy to enhance chromatographic retention and mass spectrometric detection. This guide provides a comprehensive workflow, from sample preparation and derivatization to LC-MS/MS analysis and method validation, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance and Challenge of CPCA Analysis

Cyclopropane carboxylic acids are a class of organic compounds characterized by a three-membered carbocyclic ring. They are found in a variety of natural products and are key structural motifs in numerous pharmaceutical compounds due to their unique conformational properties and metabolic stability. The accurate quantification of CPCAs in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug discovery and development.[1]

However, the analysis of CPCAs by LC-MS/MS is not without its challenges. Their small size and high polarity often lead to poor retention on conventional reversed-phase liquid chromatography columns.[2][3] Furthermore, their carboxylic acid functional group can exhibit poor ionization efficiency in electrospray ionization (ESI), leading to low sensitivity.[4][5] To overcome these limitations, a chemical derivatization approach is often necessary to improve the analytical performance of the method.[4][6] This application note details a validated protocol employing a derivatization strategy to enable reliable and sensitive quantification of CPCAs.

Method Overview: A Derivatization-Based LC-MS/MS Approach

The analytical strategy outlined herein is based on the covalent modification of the carboxylic acid moiety of CPCAs with a derivatizing agent that imparts favorable chromatographic and mass spectrometric properties. This is followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Figure 1: Overall experimental workflow for the analysis of CPCAs.

Detailed Protocols

Sample Preparation: Extraction of CPCAs from Biological Matrices

The choice of extraction method will depend on the specific matrix and the physicochemical properties of the CPCA of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective.[7]

Protocol: Liquid-Liquid Extraction (LLE)

-

To 100 µL of biological sample (e.g., plasma), add an internal standard (IS) and 20 µL of 1 M HCl to acidify the sample.

-

Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 2-5) and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[8]

Chemical Derivatization: Enhancing Analyte Properties

Derivatization of the carboxylic acid group is a critical step to improve chromatographic retention and ionization efficiency.[4] This protocol utilizes 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) as the derivatization reagent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[8][9] The quaternary ammonium group in 4-APEBA ensures a permanent positive charge, enhancing ESI+ ionization, while the bromophenethyl group provides a characteristic isotopic pattern for confident identification.

Protocol: Derivatization with 4-APEBA

-

Reconstitute the dried sample extract in 50 µL of a solution containing 10 mg/mL 4-APEBA in 50:50 (v/v) acetonitrile:water.

-

Add 20 µL of a freshly prepared 10 mg/mL solution of EDC in water.

-

Vortex briefly and incubate at 10°C for 3 hours.[8]

-

To quench the reaction, add 10 µL of 1% formic acid in water.

-

Centrifuge the sample at 14,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Figure 2: Derivatization reaction of a CPCA with 4-APEBA.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 8 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

The specific MRM transitions will need to be optimized for each CPCA derivative. However, a general fragmentation pattern for 4-APEBA derivatives can be predicted. The precursor ion will be the [M]+ of the derivatized CPCA. A common and intense product ion results from the neutral loss of the bromophenethyl group.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Derivatized CPCA | [M]+ | To be determined empirically | To be optimized |

| Derivatized IS | [M]+ | To be determined empirically | To be optimized |

Bioanalytical Method Validation

To ensure the reliability of the analytical results for use in regulated studies, the method must be fully validated according to guidelines such as the ICH M10.[10][11][12]

Validation Parameters

-